molecular formula C12H17N7O3 B11087920 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11087920
M. Wt: 307.31 g/mol
InChI Key: IWUZTHHACDFAMC-UHFFFAOYSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(1-AZEPANYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features multiple functional groups, including an amino group, an oxadiazole ring, an azepane moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(1-AZEPANYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the oxadiazole ring through cyclization reactions involving hydrazides and nitriles.
  • Introduction of the triazole ring via azide-alkyne cycloaddition (often referred to as “click chemistry”).
  • Attachment of the azepane moiety through nucleophilic substitution or reductive amination.
  • Final functionalization to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(1-AZEPANYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield nitro derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(1-AZEPANYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring and are known for their diverse biological activities.

    Oxadiazole derivatives: Compounds with the oxadiazole ring are often studied for their antimicrobial and anticancer properties.

    Azepane derivatives: These compounds contain the azepane ring and are explored for their potential in drug development.

Uniqueness

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(1-AZEPANYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H17N7O3

Molecular Weight

307.31 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C12H17N7O3/c13-10-11(16-22-15-10)19-8(9(12(20)21)14-17-19)7-18-5-3-1-2-4-6-18/h1-7H2,(H2,13,15)(H,20,21)

InChI Key

IWUZTHHACDFAMC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)O

Origin of Product

United States

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